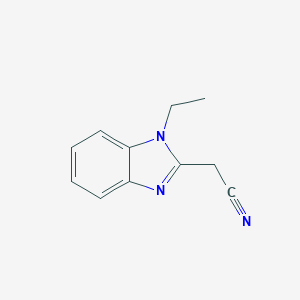

(1-ethyl-1H-benzimidazol-2-yl)acetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-ethylbenzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKZNSKYLAQXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25184-09-2 | |

| Record name | 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Benzimidazole Acetonitrile Scaffolds in Organic Synthesis

The benzimidazole (B57391) ring system, a fusion of benzene (B151609) and imidazole (B134444), is a prominent structural motif in medicinal chemistry and materials science. arabjchem.org Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. arabjchem.orgkau.edu.sa The incorporation of an acetonitrile (B52724) group at the 2-position of the benzimidazole scaffold introduces a versatile functional handle for further chemical transformations.

Benzimidazole-2-acetonitriles are valuable precursors in the synthesis of more complex heterocyclic systems. kau.edu.saresearchgate.net The active methylene (B1212753) group adjacent to the nitrile is readily deprotonated to form a nucleophilic carbanion, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net These reactions include condensations, cyclizations, and Michael additions, providing access to a diverse array of fused benzimidazole derivatives such as pyrido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles. kau.edu.saresearchgate.net The reactivity of the nitrile group itself also allows for its conversion into other functional groups, such as amines or carboxylic acids, further expanding the synthetic utility of this scaffold.

Historical Context of 1 Ethyl 1h Benzimidazol 2 Yl Acetonitrile Research

The synthesis of the parent compound, (1H-benzimidazol-2-yl)acetonitrile, has been documented through several routes. The most common methods involve the condensation of o-phenylenediamine (B120857) with derivatives of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) or cyanoacetamide, often at elevated temperatures. kau.edu.saresearchgate.net

The specific compound, (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, is typically prepared through the N-alkylation of the pre-formed (1H-benzimidazol-2-yl)acetonitrile. This reaction involves treating the parent benzimidazole (B57391) with an ethylating agent, such as ethyl iodide, in the presence of a base. While the general methodology for the synthesis of benzimidazole-2-acetonitriles and their subsequent N-alkylation is well-established, a singular, seminal publication detailing the first synthesis of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile is not readily apparent in a survey of the scientific literature. Its existence is noted in chemical databases, and its synthesis follows from these established general procedures.

Scope and Research Objectives for 1 Ethyl 1h Benzimidazol 2 Yl Acetonitrile

The research interest in (1-ethyl-1H-benzimidazol-2-yl)acetonitrile primarily stems from its potential as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. The ethyl group at the 1-position can influence the solubility, lipophilicity, and metabolic stability of the resulting compounds compared to their N-unsubstituted or differently substituted counterparts.

While specific studies focusing solely on the biological activity of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile are not widely reported, research on closely related 1-substituted benzimidazole (B57391) derivatives suggests the scope of its potential applications. For instance, derivatives of 1-(2-ethoxyethyl)-1H-benzimidazole have been investigated in the context of developing new pharmaceutical agents. google.com The primary research objective for a compound like (1-ethyl-1H-benzimidazol-2-yl)acetonitrile is, therefore, its utilization as a synthon for the construction of novel heterocyclic structures that can be screened for various biological activities.

Chemical and Physical Properties of (1-Ethyl-1H-benzimidazol-2-yl)acetonitrile

The following table summarizes the available, largely predicted, physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 25184-09-2 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₁N₃ | chemicalbook.com |

| Molecular Weight | 185.23 g/mol | chemicalbook.com |

| Melting Point | 156 °C (predicted) | chemicalbook.com |

| Boiling Point | 385.3 ± 25.0 °C (predicted) | chemicalbook.com |

| Density | 1.12 ± 0.1 g/cm³ (predicted) | chemicalbook.com |

| pKa | 4.65 ± 0.10 (predicted) | chemicalbook.com |

Synthetic Routes to (1-Ethyl-1H-benzimidazol-2-yl)acetonitrile and its Analogs

The synthesis of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, a key scaffold in medicinal chemistry, is achievable through various strategic approaches. These methodologies focus on either the initial construction of the benzimidazole core followed by N-alkylation or the formation of the N-ethylated precursor prior to cyclization. This article delves into the primary synthetic pathways for obtaining this target molecule and related N-alkylated benzimidazolyl acetonitriles.

Coordination Chemistry of 1 Ethyl 1h Benzimidazol 2 Yl Acetonitrile and Its Analogs

Ligand Properties of Ethyl-Benzimidazolyl Acetonitriles

The ligand properties of ethyl-benzimidazolyl acetonitriles are primarily dictated by the benzimidazole (B57391) ring system and the appended acetonitrile (B52724) group. The nitrogen atoms within the benzimidazole moiety are key to its coordination behavior.

Benzimidazole derivatives are versatile ligands capable of coordinating to metal ions in various ways. The most common coordination occurs through the imine nitrogen atom of the imidazole (B134444) ring. google.com Depending on the substituents on the benzimidazole ring and the nature of the metal ion, these ligands can act as monodentate or bidentate chelators. In the case of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile and its analogs, the primary coordination site is the sp2-hybridized nitrogen atom of the imidazole ring.

While the nitrile group (C≡N) in the acetonitrile moiety has the potential to coordinate to a metal center, it is a weaker donor compared to the imidazole nitrogen. However, in certain contexts, particularly with specific metal ions or under particular reaction conditions, the nitrile nitrogen can participate in coordination, leading to bidentate chelation. This dual coordination can result in the formation of stable five-membered chelate rings with the metal center.

The coordination of these ligands to transition metals can lead to various geometries, with octahedral and square planar being common. For instance, copper(II) complexes with benzimidazole derivatives have been observed to adopt distorted octahedral or square pyramidal geometries. google.com The specific geometry is influenced by factors such as the steric bulk of the ligand, the coordination number of the metal ion, and the presence of other co-ligands or counter-ions in the coordination sphere.

Ethyl-benzimidazolyl acetonitriles are classic examples of N-donor ligands. researchgate.netsemanticscholar.org The lone pair of electrons on the nitrogen atoms of the benzimidazole ring makes them effective Lewis bases, readily donating electron density to a metal cation to form a coordinate bond. researchgate.netambeed.com The coordination ability of the benzimidazole nitrogen is a well-established principle in coordination chemistry.

The versatility of benzimidazole-based ligands allows for the formation of a wide array of metal complexes with diverse applications. semanticscholar.orgresearchgate.net

Formation and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are crucial steps in understanding their chemical and physical properties.

Metal complexes of benzimidazolyl acetonitrile derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. Common methods involve the direct reaction of the ligand with a metal halide (e.g., MCl₂) or metal acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. google.comnbuv.gov.ua The reaction is often carried out at room temperature or with gentle heating to facilitate the formation of the complex. google.com

For example, the synthesis of nickel(II) complexes has been achieved by reacting the benzothiazole (B30560) analog ligand with NiCl₂·6H₂O in ethanol. google.com A similar approach can be anticipated for the synthesis of complexes with (1-ethyl-1H-benzimidazol-2-yl)acetonitrile. The choice of solvent and reaction conditions can influence the nature of the final product, including its stoichiometry and coordination geometry. In some cases, the use of a base may be necessary to deprotonate the ligand, although this is less common for simple coordination.

The resulting solid complexes can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. google.com The general synthetic approach is versatile and has been used to prepare complexes with a variety of transition metals, including copper, cobalt, nickel, and zinc.

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in metal-benzimidazolyl acetonitrile complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. A key indicator of coordination through the benzimidazole nitrogen is the shift in the stretching frequency of the C=N bond to higher or lower wavenumbers in the complex's spectrum compared to the free ligand. google.comresearchgate.net The position of the nitrile (C≡N) stretching vibration (typically around 2250 cm⁻¹) can also provide evidence of its involvement in coordination; a shift in this band upon complexation would suggest its interaction with the metal center.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. The d-d transitions of the metal ion are sensitive to the ligand field, and the positions and intensities of these absorption bands can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Chemical shift changes in the protons and carbons of the benzimidazole ring upon coordination can confirm the binding of the ligand to the metal.

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, which aids in confirming their composition.

| Spectroscopic Technique | Key Observables for Coordination | References |

| Infrared (IR) Spectroscopy | Shift in C=N stretching frequency of the benzimidazole ring. Shift in C≡N stretching frequency of the acetonitrile group. | google.com, researchgate.net, |

| UV-Visible Spectroscopy | d-d transition bands indicating coordination geometry. | , |

| NMR Spectroscopy | Chemical shift changes in the ¹H and ¹³C signals of the ligand. | , |

| Mass Spectrometry | Molecular ion peak corresponding to the complex. | |

| X-ray Diffraction | Precise bond lengths, bond angles, and coordination geometry. | google.com, google.com |

The architecture of the benzimidazolyl acetonitrile ligand plays a significant role in determining the coordination environment of the metal ion. The steric and electronic properties of the substituents on the benzimidazole ring can influence the coordination number, geometry, and stability of the resulting complexes.

The presence of a bulky substituent on the benzimidazole ring can sterically hinder the approach of other ligands, potentially leading to lower coordination numbers or distorted geometries. Conversely, smaller substituents may allow for the formation of higher-coordinate complexes. The ethyl group in (1-ethyl-1H-benzimidazol-2-yl)acetonitrile is relatively small and is not expected to impose significant steric constraints.

Potential in Metallosupramolecular Architectures and Catalysis

The unique structural and electronic properties of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile and its analogs make them promising candidates for advanced applications in coordination chemistry. Their ability to act as versatile ligands stems from the combination of the benzimidazole core, a well-established motif in coordination chemistry, with the specific functionalities introduced by the ethyl and acetonitrile groups. These features allow for the construction of complex supramolecular structures and highly active catalytic systems.

Design Principles for Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The design of MOFs with desired properties, such as high surface area, specific pore sizes, and chemical functionality, relies heavily on the judicious selection of both the metallic nodes and the organic linkers. escholarship.org Benzimidazole-containing ligands are of significant interest in this field due to their robust coordination behavior and the potential for introducing additional functionalities.

The successful incorporation of ligands like (1-ethyl-1H-benzimidazol-2-yl)acetonitrile into MOFs is guided by several key design principles:

Linker Rigidity and Length: The structural design of MOFs is often realized through a reticular synthesis approach, where the geometry of the metal nodes and the rigidity of the organic linkers predetermine the final framework. escholarship.org The benzimidazole core provides a rigid component, while the ethyl group adds a degree of flexibility that can influence the final structure.

Pore Environment and Functionality: The ethyl and acetonitrile groups of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile can be used to tailor the chemical environment within the pores of the MOF. The ethyl groups can enhance hydrophobicity, while the nitrile functionality can serve as a site for post-synthetic modification or as a catalytic center itself.

Mixed-Linker Strategies: To achieve more complex or highly functionalized MOFs, a mixed-linker approach can be employed. This involves using a combination of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile and other organic linkers with different lengths, geometries, or functional groups to fine-tune the properties of the resulting framework. escholarship.org

Table 1: Design Principles for MOFs with (1-ethyl-1H-benzimidazol-2-yl)acetonitrile Analogs

| Design Principle | Influence of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile | Potential Application |

| Node and Linker Geometry | The benzimidazole core acts as a rigid linker, while the ethyl and acetonitrile groups can influence the linker's orientation and the resulting framework topology. | Gas storage and separation, where pore size and shape are critical. escholarship.orgresearchgate.net |

| Pore Size and Shape Tuning | The size of the N-alkyl substituent and the functional group at the 2-position can be varied to control the dimensions and chemical environment of the MOF pores. | Selective adsorption and separation of molecules. rsc.org |

| Functionalization | The nitrile group of the acetonitrile moiety offers a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF. | Catalysis, sensing, and targeted drug delivery. scispace.com |

| Framework Stability | The strong coordination of the benzimidazole nitrogen to the metal center contributes to the overall stability of the MOF structure. | Applications in harsh chemical environments or at high temperatures. nih.gov |

Ligand Design for Catalytic Applications

The design of effective homogeneous and heterogeneous catalysts often relies on the precise tuning of the electronic and steric properties of the ligands coordinated to the metal center. Benzimidazole derivatives have proven to be a versatile platform for ligand design in catalysis due to their strong σ-donating ability and the ease with which they can be functionalized. doi.orgresearchgate.net

(1-ethyl-1H-benzimidazol-2-yl)acetonitrile and its analogs offer several features that can be exploited in the design of novel catalysts:

Electronic Effects: The benzimidazole ring is a good σ-donor, which can stabilize high oxidation state metal centers. The electron-donating or withdrawing nature of substituents on the benzimidazole ring can be used to fine-tune the electronic properties of the metal center, thereby influencing its catalytic activity. The acetonitrile group, with its electron-withdrawing nitrile functionality, can also modulate the electronic environment of the catalyst.

Steric Hindrance: The ethyl group on the benzimidazole nitrogen provides a degree of steric bulk around the metal center. This steric hindrance can be used to control the selectivity of a catalytic reaction, for example, by favoring the formation of one stereoisomer over another in asymmetric catalysis. nih.gov

Hemilability: The acetonitrile group can potentially act as a hemilabile ligand, meaning it can reversibly coordinate and de-coordinate from the metal center during a catalytic cycle. This can open up a coordination site for substrate binding and facilitate the catalytic process.

Ancillary Ligand Role: In many catalytic systems, benzimidazole-based ligands act as ancillary or "spectator" ligands, meaning they remain coordinated to the metal center throughout the reaction and serve to modify its reactivity and selectivity. academie-sciences.fr The specific structure of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile makes it well-suited for this role.

Table 2: Ligand Design Strategies for Catalysis using (1-ethyl-1H-benzimidazol-2-yl)acetonitrile Analogs

| Ligand Feature | Influence on Catalytic Performance | Example Catalytic Application |

| Benzimidazole Core | Provides a strong σ-donating N-donor site, stabilizing the metal center and influencing its redox properties. doi.org | Oxidation, reduction, and cross-coupling reactions. researchgate.net |

| N-Substituent (e.g., ethyl) | Controls the steric environment around the metal center, impacting substrate access and product selectivity. Can be varied to optimize catalyst performance. nih.gov | Asymmetric hydrogenation and polymerization. academie-sciences.frnih.gov |

| 2-Substituent (acetonitrile) | Modulates the electronic properties of the ligand and can introduce hemilability. The nitrile group can also participate directly in the reaction or be a precursor to other functional groups. | Fine-tuning of catalyst activity and selectivity in various organic transformations. nih.gov |

| Overall Ligand Bite Angle | In bidentate or polydentate analogs, the bite angle influences the geometry of the metal complex and is a critical parameter for enantioselectivity in asymmetric catalysis. | Enantioselective synthesis. nih.gov |

Supramolecular Assembly and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are highly directional and are among the strongest non-covalent interactions, playing a pivotal role in the formation of predictable supramolecular synthons. In the context of benzimidazole (B57391) derivatives, the nitrogen atoms of the imidazole (B134444) ring are primary sites for hydrogen bonding.

In related benzimidazole structures, the N-H group, when present, is a potent hydrogen bond donor. For instance, in the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, intermolecular N-H···S hydrogen bonds are crucial in forming pseudocentrosymmetric dimers. nih.govresearchgate.net Although (1-ethyl-1H-benzimidazol-2-yl)acetonitrile lacks an N-H donor due to the ethyl substitution at the N1 position, the lone pair on the N3 nitrogen atom can act as a hydrogen bond acceptor.

Furthermore, the acetonitrile (B52724) moiety introduces a nitrile group (-C≡N), where the nitrogen atom can also participate as a hydrogen bond acceptor. More significantly, the methylene (B1212753) protons (-CH2-) adjacent to the electron-withdrawing cyano and benzimidazole groups are activated and can function as weak C-H hydrogen bond donors. It is therefore highly probable that C-H···N and C-H···π interactions are present in the crystal structure of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, linking molecules into extended networks.

Aromatic Stacking Interactions (π-π Interactions)

Aromatic stacking, or π-π interactions, are another critical force in the assembly of aromatic molecules like benzimidazoles. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, mutual π-π interactions are observed between the five- and six-membered rings of neighboring molecules, with centroid-to-centroid distances of 3.6685(12) Å and 3.7062(12) Å. nih.govresearchgate.net This indicates a parallel-displaced or T-shaped arrangement, which is common for stabilizing such interactions. It is expected that the benzimidazole core of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile would engage in similar π-π stacking to maximize packing efficiency and stability in the solid state. The presence of the ethyl group may influence the specific geometry of this stacking.

Role of Solvent Molecules in Supramolecular Organization

The inclusion of solvent molecules in a crystal lattice can significantly alter the supramolecular architecture. Solvents can participate in hydrogen bonding networks, fill voids in the crystal packing, and mediate interactions between the primary molecules.

For benzimidazole derivatives, the choice of crystallization solvent can be critical. Polar protic solvents like alcohols or water can form strong hydrogen bonds with the nitrogen acceptors of the benzimidazole ring. Aprotic solvents, on the other hand, may interact through weaker dipole-dipole or van der Waals forces. In the synthesis of Mannich-type reaction products from 2-(cyanomethyl)benzimidazole (B160407) derivatives, solvents such as toluene (B28343) and dichloromethane (B109758) have been utilized, suggesting that less polar environments can also facilitate the formation of ordered structures. acs.org The specific solvent used for the crystallization of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile would likely play a defining role in the final crystal form, potentially co-crystallizing and integrating into the hydrogen-bonding or stacking motifs.

Self-Assembly Principles and Crystal Engineering

The principles of crystal engineering involve the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. The predictable nature of hydrogen bonding and π-π stacking in benzimidazole systems makes them amenable to a crystal engineering approach.

Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For benzimidazole (B57391) derivatives, this method provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

For a definitive analysis of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, single crystals suitable for X-ray diffraction would need to be grown and analyzed. The resulting data would include the parameters listed in the table below.

| Parameter | Value (for C₁₅H₁₃N₅) |

| Formula | C₁₅H₁₃N₅ |

| Molecular Weight | 263.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.3510 (13) |

| b (Å) | 20.830 (4) |

| c (Å) | 9.901 (2) |

| β (°) | 96.78 (3) |

| Volume (ų) | 1300.7 (5) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

For (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene (B1212753) group of the acetonitrile (B52724) moiety (a singlet), and the four protons on the benzene (B151609) ring of the benzimidazole core (appearing in the aromatic region). The ¹³C NMR spectrum would display signals for all 11 unique carbon atoms in the molecule. Although specific spectral data for the title compound is not detailed in the search results, data for the closely related 1H-Benzimidazole-1-acetonitrile is available and provides a basis for assignment.

Table 2: Representative ¹H NMR Data for a Related Benzimidazole Acetonitrile (Solvent: CDCl₃, Frequency: 400 MHz)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1H-Benzimidazole-1-acetonitrile | 7.95 | s | H-2 (imidazole ring) |

| 7.85 | d | Aromatic H | |

| 7.48 | d | Aromatic H | |

| 7.43–7.36 | m | Aromatic H (2H) | |

| 5.08 | s | -CH₂-CN |

Table 3: Representative ¹³C NMR Data for a Related Benzimidazole Acetonitrile (Solvent: CDCl₃, Frequency: 100 MHz)

| Compound | Chemical Shift (δ) ppm | Assignment |

| 1H-Benzimidazole-1-acetonitrile | 143.7, 142.0, 132.8, 124.3, 123.5, 121.0, 109.2 | Aromatic & Imidazole (B134444) Carbons |

| 113.3 | -CN (Nitrile Carbon) | |

| 32.7 | -CH₂- (Methylene Carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, the most characteristic absorption band would be from the nitrile (C≡N) group. This stretch typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C=C and C=N stretching from the benzimidazole ring (around 1450-1620 cm⁻¹).

The C≡N stretching vibration in acetonitrile itself is a useful reference, appearing around 2253 cm⁻¹. This peak position is sensitive to the molecular environment and can shift upon coordination with metal ions or through other interactions.

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl, methylene) | Stretch | 2850 - 3000 |

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Aromatic C=C / Imidazole C=N | Stretch | 1450 - 1620 |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. For (1-ethyl-1H-benzimidazol-2-yl)acetonitrile (C₁₁H₁₁N₃), the exact molecular weight is 185.23 g/mol . In high-resolution mass spectrometry (HRMS), the measured mass can be used to confirm the molecular formula with high accuracy. The spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 185, or more commonly, a protonated molecular peak ([M+H]⁺) at m/z ≈ 186 under soft ionization conditions like electrospray ionization (ESI).

For comparison, the related compound 2-(1H-Indazol-1-yl)acetonitrile (C₉H₇N₃) showed a calculated [M]⁺ of 157.0640 and a found value of 157.0639 in an HRMS (EI) experiment.

Table 5: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight (Monoisotopic) | 185.0953 g/mol |

| Expected [M]⁺ Peak (m/z) | ~185 |

| Expected [M+H]⁺ Peak (m/z) | ~186 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and identity of the synthesized compound.

The theoretical percentages for (1-ethyl-1H-benzimidazol-2-yl)acetonitrile are calculated based on its molecular formula, C₁₁H₁₁N₃. Experimental values obtained for a pure sample should be in close agreement (typically within ±0.4%) with these calculated values. For example, the elemental analysis for the related compound 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzotriazole (C₁₅H₁₃N₅) showed found values of C 68.69%, H 5.32%, and N 26.64%, which were very close to the calculated values.

Table 6: Elemental Analysis Data for C₁₁H₁₁N₃

| Element | Theoretical Percentage (%) |

| Carbon (C) | 71.33 |

| Hydrogen (H) | 5.99 |

| Nitrogen (N) | 22.68 |

Computational Chemistry Investigations of 1 Ethyl 1h Benzimidazol 2 Yl Acetonitrile

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often using the B3LYP functional, are instrumental in determining the molecular geometry and frontier molecular orbitals (FMOs) of benzimidazole (B57391) derivatives. bohrium.combiointerfaceresearch.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. bohrium.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com

For benzimidazole derivatives, the HOMO is typically distributed over the benzimidazole ring system, while the LUMO may be localized on different parts of the molecule depending on the substituents. espublisher.com In the case of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, the ethyl group at the N1 position and the acetonitrile (B52724) group at the C2 position influence the electronic distribution. Theoretical studies on related 1-substituted-2-aryl-benzimidazoles show that electron-donating or withdrawing groups can significantly alter the HOMO-LUMO gap. biointerfaceresearch.com For instance, derivatives with electron-donating groups like -NH2 tend to have higher HOMO energies and smaller energy gaps, indicating they are good electron donors. Conversely, derivatives with electron-withdrawing groups like -NO2 have lower LUMO energies and are considered good electron acceptors. biointerfaceresearch.com

Calculations for various benzimidazole derivatives provide a comparative context for the expected electronic properties of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Benzimidazole Derivatives Note: These values are for analogous compounds and provide an estimated context for (1-ethyl-1H-benzimidazol-2-yl)acetonitrile. Calculations were performed using DFT at the B3LYP/6-31G** level of theory.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | -5.895 | -1.180 | 4.715 | biointerfaceresearch.com |

| 1-benzyl-2-(p-tolyl)-1H-benzimidazole (A3) | -5.995 | -1.210 | 4.785 | biointerfaceresearch.com |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | -5.49 | -1.99 | 3.50 | mdpi.com |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | -5.87 | -1.96 | 3.91 | espublisher.com |

| EPBZ with -NH2 substituent | -5.41 | -2.03 | 3.38 | espublisher.com |

Time-Dependent Density Functional Theory (TD-DFT) for Photo-electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as their UV-Visible absorption spectra. researchgate.netnih.gov This analysis predicts the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the probability of a particular electronic transition. researchgate.net

For benzimidazole derivatives, the electronic transitions are typically of the π → π* type. espublisher.comnih.gov The solvent environment can influence the absorption spectra, causing shifts in the absorption maxima (solvatochromism). nih.gov TD-DFT calculations can model these effects using approaches like the Polarizable Continuum Model (PCM). researchgate.net

Experimental and theoretical studies on related compounds show characteristic absorption bands in the UV region. For example, a study on ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in acetonitrile revealed a maximum absorption (λmax) at 326 nm. mdpi.com Theoretical calculations for benznidazole (B1666585) (a related nitroimidazole) in water predicted a major transition at 310 nm (f = 0.20), which aligns well with the experimental value of 324 nm. researchgate.net For the target molecule, (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, similar π → π* transitions originating from the benzimidazole conjugated system are expected.

Table 2: Calculated UV-Visible Absorption Data for Analogous Benzimidazole and Heterocyclic Derivatives using TD-DFT

| Compound | Solvent | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition Type | Source |

|---|---|---|---|---|---|---|

| Benznidazole (Monomer) | Water (PCM) | 310.01 | 3.99 | 0.201 | HOMO → LUMO | researchgate.net |

| Benznidazole (Dimer) | Water (PCM) | 346.58 | 3.57 | 0.403 | HOMO → LUMO | researchgate.net |

| Pyrimido[1,2-a]benzimidazole deriv. (Cmpd 1) | Gas Phase | 348.6 | 3.55 | 0.08 | HOMO-1 → LUMO | nih.gov |

| Pyrimido[1,2-a]benzimidazole deriv. (Cmpd 1) | Gas Phase | 280.9 | 4.41 | 0.43 | HOMO → LUMO+1 | nih.gov |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione | Gas Phase | ~260 | ~4.77 | N/A | π → π* | espublisher.com |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comdntb.gov.ua The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack. mdpi.com

For benzimidazole itself, the most negative potential is localized around the N3 atom, making it the primary site for electrophilic interactions. researchgate.net In (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, the MEP map is expected to show several key features:

Negative Potential (Red/Yellow): The most significant negative potential is anticipated around the nitrogen atom of the nitrile group (-C≡N) and the N3 atom of the benzimidazole ring. These regions are the most likely sites for interaction with electrophiles or protons. Studies on related structures confirm that oxygen and nitrogen atoms are common centers of negative potential. mdpi.comdntb.gov.ua

Positive Potential (Blue): Regions of positive potential are expected to be localized on the hydrogen atoms of the ethyl group and the aromatic ring. mdpi.com These areas are susceptible to attack by nucleophiles.

The MEP analysis provides a visual representation of the molecule's reactivity, highlighting the nitrile nitrogen and the imidazole (B134444) N3 atom as primary nucleophilic centers. mdpi.comresearchgate.net

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational studies can predict the chemical reactivity and elucidate reaction mechanisms. For (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, reactivity is primarily centered around the active methylene (B1212753) group (-CH2CN) and the benzimidazole ring system. The protons on the carbon adjacent to the nitrile group are acidic and can be abstracted by a base, making this position a potent nucleophile for various chemical transformations. semanticscholar.orgkau.edu.sa

Experimental and theoretical evidence shows that 1H-benzimidazol-2-ylacetonitrile is a versatile synthon in heterocyclic chemistry. kau.edu.saresearchgate.net It readily undergoes reactions with electrophilic reagents. For example, it reacts with 3-formylchromone derivatives through a nucleophilic addition at the olefinic carbon, often followed by cyclocondensation to form complex fused heterocyclic systems like pyrido[1,2-a]benzimidazoles. semanticscholar.org The reaction mechanism typically involves the initial Michael-type addition of the carbanion generated from the acetonitrile moiety to an electron-deficient double bond. semanticscholar.org

Global reactivity descriptors, derived from DFT calculations, can also quantify reactivity. Parameters such as chemical hardness (η) and the electrophilicity index (ω) provide insights into the stability and reactive nature of the molecule. biointerfaceresearch.com A lower hardness value corresponds to higher reactivity. biointerfaceresearch.com The reaction of 1H-benzimidazol-2-ylacetonitrile with various electrophiles, such as enaminones and dicarbonyl compounds, has been shown to produce a wide range of fused pyridobenzimidazoles, underscoring the synthetic utility predicted by its electronic structure. kau.edu.sa

Applications in Advanced Materials Science and Organic Electronics

Development of Optoelectronic Materials

The development of novel materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), is a primary area where benzimidazole (B57391) derivatives have shown considerable promise. These compounds are frequently utilized as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters due to their high electron mobility and wide energy gaps.

While specific experimental data for (1-ethyl-1H-benzimidazol-2-yl)acetonitrile is not extensively documented in publicly available research, insights can be drawn from similar structures mentioned in patent literature. For instance, a patent for organic light-emitting diodes includes a compound, 1-(4-(10-([1,1′-biphenyl]-4-yl)anthracen-9-yl)phenyl)-2-ethyl-1H-benzo[d]imidazole, as a component in an electron transport layer stack. google.com This suggests that the N-ethyl benzimidazole moiety is a viable component for facilitating electron transport in OLEDs. The electron-deficient nature of the benzimidazole ring is key to this function.

Furthermore, studies on other benzimidazole derivatives demonstrate their potential as blue-emitting materials. The strategic design of molecules incorporating benzimidazole can lead to materials with high fluorescence quantum yields and thermal stability, which are critical for OLED applications. The photophysical properties of benzimidazole derivatives are highly tunable through chemical modification, and the introduction of different substituents can significantly impact their emission characteristics. nih.gov For example, the photophysical properties of 2-(1H-benzimidazol-2-yl) phenol are highly sensitive to solvent polarity, indicating the potential for creating environmentally sensitive materials. researchgate.net

Table 1: Potential Optoelectronic Properties of Benzimidazole Derivatives

| Property | Relevance to Optoelectronics | Typical Characteristics of Benzimidazole Derivatives |

| Electron Mobility | Efficient charge transport in devices like OLEDs and organic solar cells. | Generally high due to the electron-deficient nature of the benzimidazole ring. |

| Energy Gap (HOMO-LUMO) | Determines the color of emission and the energy levels for charge injection. | Often wide, making them suitable for blue emitters and host materials. |

| Thermal Stability | Ensures the longevity and reliability of electronic devices. | The rigid benzimidazole core imparts good thermal stability. |

| Photoluminescence | The ability to emit light upon excitation, crucial for OLEDs. | Tunable emission from blue to green depending on the molecular structure. |

This table is illustrative and based on general properties of the benzimidazole class of compounds.

Integration into Conducting Polymers and Frameworks

The acetonitrile (B52724) group in (1-ethyl-1H-benzimidazol-2-yl)acetonitrile provides a reactive handle for polymerization, opening up possibilities for its integration into conducting polymers and metal-organic frameworks (MOFs). The synthesis of polymers containing benzimidazole moieties has been shown to yield materials with high thermal stability and desirable mechanical properties. nih.gov

For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized and were found to be soluble in various organic solvents, allowing for the casting of transparent and flexible films. nih.gov One of the homopolymers exhibited a remarkably high glass transition temperature of 348 °C. nih.gov While the starting material is different, this demonstrates the potential of incorporating benzimidazole units into polymer backbones to achieve robust materials.

The electrochemical properties of polymers are central to their application as conducting materials. The electrochemical behavior of benzimidazole derivatives has been investigated, and it has been shown that N,N'-alkylation can significantly influence the electrochemical properties of metal complexes containing these ligands. researchgate.net This suggests that the N-ethyl group in (1-ethyl-1H-benzimidazol-2-yl)acetonitrile could play a role in tuning the redox properties of any resulting polymers.

Furthermore, acetonitrile itself can participate in electrochemical reactions, serving as a source of carbon or nitrogen in the synthesis of nitrogen-containing heterocycles and other derivatives. rsc.org This reactivity could be harnessed in the electrochemical polymerization or modification of materials containing the (1-ethyl-1H-benzimidazol-2-yl)acetonitrile unit.

Structure-Property Relationships for Materials Applications

The relationship between the molecular structure of a compound and its macroscopic material properties is a fundamental concept in materials science. For (1-ethyl-1H-benzimidazol-2-yl)acetonitrile, several structural features are expected to influence its performance in materials applications.

N-Ethyl Substitution: The ethyl group at the N-1 position of the benzimidazole ring serves multiple purposes. It prevents the formation of intermolecular hydrogen bonds that can occur in N-H substituted benzimidazoles, which often leads to improved solubility in organic solvents. nih.gov This is a significant advantage for solution-based fabrication techniques common in organic electronics. The alkyl substitution can also influence the molecular packing in the solid state, which in turn affects charge transport properties.

Acetonitrile Group: The electron-withdrawing nature of the nitrile group can influence the electronic properties of the benzimidazole core, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This can facilitate electron injection and transport in electronic devices. As mentioned, this group also provides a versatile point for chemical modification to build larger, more complex functional molecules and polymers.

Benzimidazole Core: The inherent properties of the benzimidazole ring system, such as its planarity, rigidity, and electron-deficient character, are central to its utility. These features contribute to high thermal stability and good electron-transporting capabilities. The photophysical properties of benzimidazole derivatives are also strongly linked to the electronic structure of this core. acs.org

Q & A

Q. What are the standard synthetic protocols for preparing (1-ethyl-1H-benzimidazol-2-yl)acetonitrile and its derivatives?

Answer: The compound is typically synthesized via condensation reactions. For example, reacting bisaldehydes with malononitrile and 2-(1H-benzimidazol-2-yl)acetonitrile in absolute ethanol under reflux conditions, catalyzed by piperidine. This method yields derivatives such as bis(benzoimidazo[1,2-a]pyridines) . Key parameters include solvent choice (ethanol), catalyst (piperidine), and reaction time (2–4 hours). Recrystallization from appropriate solvents ensures purity.

Q. What safety measures are essential when handling (1-ethyl-1H-benzimidazol-2-yl)acetonitrile in the lab?

Answer: Due to the acetonitrile moiety, the compound shares hazards with nitriles: flammability (flash point <12.8°C), toxicity (LD₅₀ inhalation: 6.02 mg/L in mice), and irritancy. Critical precautions include:

- Use of chemical-resistant gloves (EN 374 standard) and goggles .

- Adequate ventilation to avoid inhalation of vapors .

- Avoidance of sparks or open flames (explosive limits: 3–16% v/v) .

- Emergency protocols for spills: isolate the area, use absorbent materials, and dispose of waste in sealed containers .

Q. How can researchers assess the purity of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile?

Answer: Analytical methods include:

- HPLC/GC : Optimized using acetonitrile-water mobile phases and factorial experimental designs to resolve peaks (e.g., ethanol/acetonitrile separation in radiopharmaceutical analysis) .

- NMR spectroscopy : ¹H and ¹³C NMR spectra (referenced in supplementary data) confirm structural integrity .

- X-ray crystallography : SHELX programs refine crystal structures, providing atomic-level validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products in benzimidazole-acetonitrile syntheses?

Answer: A two-level full factorial design is effective for parameter optimization. Variables include:

- Solvent polarity : Ethanol enhances solubility of intermediates .

- Catalyst loading : Piperidine (2 mmol) balances reaction rate and selectivity .

- Temperature : Reflux (~81.6°C for ethanol) minimizes side reactions while ensuring completion .

Statistical analysis (e.g., Student’s t-test) identifies significant factors affecting yield and purity .

Q. What mechanistic insights explain the reactivity of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile in cyclization reactions?

Answer: The acetonitrile group acts as a nucleophile, attacking electrophilic carbons in aldehydes or malononitrile derivatives. Piperidine deprotonates intermediates, facilitating cyclization. Evidence from NMR studies (e.g., shifts in ¹³C signals) supports the formation of conjugated aromatic systems in bis(benzoimidazo[1,2-a]pyridines) . Kinetic studies under varying pH and solvent conditions (e.g., acetonitrile-water phase separation ) can further elucidate pathways.

Q. How do solvent systems influence the purification of benzimidazole-acetonitrile derivatives?

Answer:

- Acetonitrile-water mixtures : Miscible at room temperature but phase-separate under salting-out (e.g., NaCl addition) or low-temperature conditions, enabling efficient extraction .

- Ethanol : Preferred for recrystallization due to moderate polarity and compatibility with thermally stable products .

- Chromatography : Reverse-phase HPLC with acetonitrile gradients resolves structurally similar by-products .

Q. What are the decomposition products of (1-ethyl-1H-benzimidazol-2-yl)acetonitrile under high-temperature conditions?

Answer: Thermal degradation (e.g., >524°C) releases toxic gases:

Q. How can crystallographic data resolve structural ambiguities in benzimidazole-acetonitrile derivatives?

Answer: SHELX software (e.g., SHELXL for refinement) analyzes X-ray diffraction data to determine bond lengths, angles, and packing arrangements. For example, ORTEP-3 visualizes thermal ellipsoids, confirming the planarity of the benzimidazole ring and acetonitrile orientation . Discrepancies between calculated and observed spectra can be resolved via twinning refinement in SHELX .

Contradiction Analysis

Q. How should researchers address conflicting solubility data for (1-ethyl-1H-benzimidazol-2-yl)acetonitrile in polar solvents?

Answer: Discrepancies arise from varying experimental conditions (e.g., temperature, ionic strength). Systematic studies using controlled variables (e.g., IUPAC-NIST solubility database protocols ) are recommended. For example, acetonitrile’s solubility in water (1.000 g/L at 25°C ) may differ in salt-containing systems due to salting-out effects .

Methodological Best Practices

Q. What statistical approaches validate analytical methods for quantifying benzimidazole-acetonitrile derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.